(5-Bromopyridin-2-yl)(cyclopropyl)methanone
Description
Key Structural Features:
- Pyridine Ring : The nitrogen atom at the 1-position of the pyridine ring contributes to its electron-deficient nature, with resonance stabilization distributing partial positive charge across the ring. Bromine substitution at the 5-position introduces inductive electron-withdrawing effects, further polarizing the aromatic system.
- Cyclopropane Ring : The cyclopropane’s C-C bond lengths (1.50–1.54 Å) are shorter than typical single bonds (1.54 Å), a consequence of Walsh orbital hybridization. This ring’s strain energy (~27 kcal/mol) influences the compound’s reactivity.
- Ketone Bridge : The carbonyl group (C=O) exhibits a bond length of 1.21 Å, consistent with conjugated ketones. Hyperconjugation between the carbonyl π* orbital and adjacent σ bonds modulates electron density distribution.
Table 1: Molecular Parameters of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 242.08 g/mol |
| Pyridine C-N Bond Length | 1.34 Å |
| Cyclopropane C-C Bond | 1.52 Å |
| C=O Bond Length | 1.21 Å |
Spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR), corroborate these structural attributes. IR spectra show a strong C=O stretch at 1,718 cm⁻¹ and C-Br vibration at 715 cm⁻¹. ¹H NMR reveals deshielded pyridine protons (δ 8.2–8.8 ppm) and cyclopropane protons (δ 1.2–1.5 ppm).
Properties
IUPAC Name |
(5-bromopyridin-2-yl)-cyclopropylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-4-8(11-5-7)9(12)6-1-2-6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTPUWSQOMIFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-2-yl)(cyclopropyl)methanone typically involves the reaction of 5-bromopyridine-2-carboxylic acid with cyclopropylmagnesium bromide in the presence of a suitable catalyst . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting intermediate is then subjected to oxidation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-2-yl)(cyclopropyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methanone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The methanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
(5-Bromopyridin-2-yl)(cyclopropyl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-2-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the pyridine ring and the cyclopropyl group contribute to its binding affinity and specificity for these targets. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares (5-Bromopyridin-2-yl)(cyclopropyl)methanone with four analogs, highlighting key structural and physicochemical differences:
Key Structural Differences and Implications
Substitution Position on Pyridine: The 5-bromo-2-pyridinyl group in the target compound contrasts with 3-bromo (e.g., (5-Bromopyridin-3-yl)(phenyl)methanone) or 4-methyl (e.g., the methanamine derivative). The 2-position bromine may enhance electrophilic substitution reactivity compared to 3-bromo analogs .
The phenyl ketone in CAS 59105-50-9 introduces greater aromatic bulk, which may hinder steric access in catalytic reactions compared to the cyclopropyl group .
Cyclopropane vs. Other Substituents :
Reactivity in Cross-Coupling Reactions
Crystallographic Insights
- X-ray studies of related compounds (e.g., (5-Bromo-2-hydroxyphenyl)(4-propylcyclohexyl)methanone) reveal bond lengths of ~1.48 Å for C-Br and ~1.21 Å for C=O, consistent with electron-withdrawing effects stabilizing carbonyl groups . SHELX software () is widely used for such analyses, ensuring high-precision structural data .
Pharmacological Potential
- Cyclopropyl-containing bromopyridines are explored as protease inhibitors due to their rigidity and metabolic resistance. The methanamine derivative (CAS 1259781-68-4) exemplifies how functional group modifications (amine vs. ketone) tailor compounds for specific targets .
Biological Activity
(5-Bromopyridin-2-yl)(cyclopropyl)methanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHBrN\O
- CAS Number : 1566066-23-6
This compound features a brominated pyridine ring and a cyclopropyl group, which may contribute to its unique biological properties.
The biological activity of this compound is primarily linked to its interactions with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways.
Key Mechanisms :
- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in disease pathways.
- Receptor Modulation : It can interact with various receptors, potentially modulating their activity and influencing downstream signaling pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promise in inhibiting cell proliferation.
- Anti-inflammatory Effects : There are indications that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Q. Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction (at 113 K) with Cu-Kα radiation (λ = 1.54178 Å) provides bond lengths, angles, and torsion angles. Data refinement using SHELXL (e.g., R-factor < 0.03) ensures accuracy .
- Key Parameters : Geometric parameters (Å, °) such as C–Br bond length (~1.89 Å) and cyclopropane ring angles (~60°) confirm structural integrity .
Advanced: How to address challenges in resolving twinned or high-disorder crystals?
Q. Methodological Answer :
- Data Collection : Use high-resolution detectors (e.g., CCD or DECTRIS Pilatus) to capture weak reflections.
- Refinement : Apply twin-law corrections (e.g., SHELXL TWIN command) and restraints for disordered atoms. For severe cases, merge datasets from multiple crystals .
- Validation : Cross-check with Hirshfeld surface analysis to validate intermolecular interactions .
Basic: What biological screening assays are suitable for this compound?
Q. Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (e.g., against E. coli or S. aureus) with MIC values reported in µg/mL .
- Cancer Cell Lines : Screen against HeLa or MCF-7 cells via MTT assay, comparing IC₅₀ values to reference drugs (e.g., doxorubicin) .
Advanced: How to elucidate its mechanism as a 5-HT2B receptor negative allosteric modulator?
Q. Methodological Answer :
- In Silico Docking : Use homology models of 5-HT2B (based on PDB: 4IB4) to predict binding sites.
- Functional Assays : Measure cAMP accumulation or β-arrestin recruitment in HEK293 cells transfected with 5-HT2B. Compare dose-response curves with and without the compound to confirm allosteric effects .
Basic: What analytical methods ensure purity and stability during storage?
Q. Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Stability : Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent photodegradation. Monitor via periodic NMR (¹H, 13C) to detect decomposition .
Advanced: How to resolve contradictions in biological activity data across studies?
Q. Methodological Answer :
- Reproducibility Checks : Replicate assays in triplicate under identical conditions (pH, temperature, cell passage number).
- Meta-Analysis : Compare solvent effects (e.g., DMSO vs. saline) and cell line genetic backgrounds. Use ANOVA to identify statistically significant variables .
Basic: What cross-coupling partners are compatible with the bromopyridine moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
